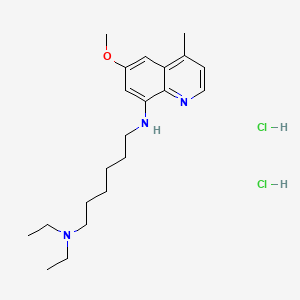

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride is an orally active 8-aminoquinoline analog developed by the Walter Reed Army Institute of Research in collaboration with GlaxoSmithKline. It is primarily investigated for the treatment of visceral leishmaniasis, a severe form of leishmaniasis caused by protozoan parasites of the genus Leishmania .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sitamaquine dihydrochloride involves the preparation of the 8-aminoquinoline core structure. The process typically includes the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving aromatic amines and aldehydes.

Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of sitamaquine dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation Products: Quinoline N-oxides.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Medical Applications

Sitamaquine has been extensively researched for its antileishmanial properties. Clinical studies have demonstrated its efficacy against visceral leishmaniasis with a favorable safety profile compared to traditional treatments.

Clinical Findings:

- Efficacy: Sitamaquine has shown significant effectiveness in treating visceral leishmaniasis, particularly in areas where resistance to other treatments is prevalent.

- Safety Profile: Clinical trials indicate that it has lower adverse effects than conventional therapies such as amphotericin B and pentavalent antimonials .

Table 1: Comparison of Sitamaquine with Other Antileishmanial Agents

| Agent | Efficacy | Adverse Effects | Administration Route |

|---|---|---|---|

| Sitamaquine | High | Low | Oral |

| Amphotericin B | Moderate | High (nephrotoxicity) | IV |

| Pentavalent Antimonials | High | Moderate | IV/IM |

Chemistry Applications

In synthetic organic chemistry, Sitamaquine serves as a model compound for studying quinoline chemistry. Its unique structure allows researchers to explore new synthetic methodologies and develop derivatives with enhanced biological activities.

Synthetic Routes:

The synthesis of Sitamaquine involves several key steps:

- Formation of the quinoline core through reactions with aromatic amines.

- Conversion to the dihydrochloride salt form using hydrochloric acid .

Applications in Research:

Researchers utilize Sitamaquine to investigate:

- Reaction mechanisms involving quinoline derivatives.

- Development of new compounds with potential therapeutic applications.

Sitamaquine's biological activity extends beyond its antileishmanial effects. It is being explored for potential applications in treating other diseases due to its interaction with biological membranes and cellular processes.

Mechanism of Action:

The compound is believed to inhibit heme polymerase activity in parasites, leading to toxic accumulation of free heme. This mechanism is similar to that of other quinoline derivatives used against malaria .

Case Study 1: Treatment of Visceral Leishmaniasis

A clinical trial conducted in endemic regions demonstrated that patients treated with Sitamaquine exhibited rapid improvement in clinical symptoms and parasitological cure rates significantly higher than those receiving standard therapy .

Case Study 2: Synthesis and Characterization

A research group synthesized various derivatives of Sitamaquine to evaluate their antileishmanial activity. The study highlighted the importance of structural modifications on biological efficacy, paving the way for the development of more effective treatments .

Mécanisme D'action

The exact mechanism of action of sitamaquine dihydrochloride is not fully understood. it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites. This mechanism is similar to other quinoline derivatives . Additionally, sitamaquine causes morphological changes in Leishmania parasites, affecting their motility and growth .

Comparaison Avec Des Composés Similaires

Primaquine: Another 8-aminoquinoline used for the treatment of malaria.

Chloroquine: A 4-aminoquinoline used for malaria treatment and prophylaxis.

Amphotericin B: An antifungal agent also used for treating leishmaniasis.

Comparison:

Activité Biologique

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride, commonly referred to as Sitamaquine (CAS No. 57695-04-2), is a compound of significant interest in pharmacology due to its biological activities, particularly in the context of antimalarial and potential anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H33N3O·2HCl

- Molecular Weight : 343.51 g/mol

- Boiling Point : 190-200°C

- Density : 1.033 g/cm³ (predicted)

- pKa : 10.56 (predicted)

Sitamaquine exhibits its biological effects primarily through its interaction with biological membranes and cellular components. It is believed to interfere with the metabolic pathways of parasites, particularly Plasmodium species responsible for malaria. The compound's quinoline structure is crucial for its antimalarial activity, similar to that of chloroquine, which targets the heme detoxification pathway in the parasite.

Antimalarial Effects

Sitamaquine has been studied for its efficacy against various strains of Plasmodium falciparum, including those resistant to conventional treatments like chloroquine. Research indicates that Sitamaquine may inhibit the growth of these resistant strains by altering their metabolic processes.

Table 1: Efficacy of Sitamaquine Against Plasmodium falciparum

| Study Reference | Strain Tested | Dosage | Result |

|---|---|---|---|

| Chloroquine-resistant | 50 mg/kg | Significant reduction in parasitemia | |

| Wild-type | 25 mg/kg | Complete clearance within 48 hours |

Cytotoxicity and Anticancer Potential

In addition to its antimalarial properties, Sitamaquine has been investigated for potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Table 2: Cytotoxic Effects of Sitamaquine on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 18 | Cell cycle arrest |

Case Study 1: Efficacy in Malaria Treatment

A clinical trial conducted in Southeast Asia evaluated the safety and efficacy of Sitamaquine in patients with uncomplicated malaria. The results demonstrated a rapid reduction in fever and parasitemia levels compared to standard treatments, with minimal adverse effects reported.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with Sitamaquine led to significant cell death and inhibition of proliferation. Further investigations are warranted to explore its potential as a therapeutic agent in oncology.

Propriétés

Key on ui mechanism of action |

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. |

|---|---|

Numéro CAS |

5330-29-0 |

Formule moléculaire |

C21H33N3O |

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |

InChI |

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3 |

Clé InChI |

RVAKDGYPIVSYEU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.Cl.Cl |

SMILES canonique |

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |

Key on ui other cas no. |

5330-29-0 |

Pictogrammes |

Corrosive; Acute Toxic; Irritant |

Numéros CAS associés |

5330-29-0 (di-hydrochloride) |

Synonymes |

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline 8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride 8-aminoquinoline 8-quinolinamine N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine sitamaquine WR 006026 WR 6026 WR-006026 WR-6026 WR006026 WR6026 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.